N'-[1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-methylbenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is characterized by its unique structure, which includes a dichlorophenyl group, a dioxopyrrolidinyl moiety, and a methylbenzohydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-methylbenzohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,5-dichlorobenzoic acid with hydrazine to form 3,5-dichlorobenzohydrazide. This intermediate is then reacted with 3-methylbenzoyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-[1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-methylbenzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, particularly at the dichlorophenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
N’-[1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-methylbenzohydrazide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Biology: The compound is used in biological assays to study its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of N’-[1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-methylbenzohydrazide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its therapeutic effects. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial properties .
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: This compound shares the dichlorophenyl group and has similar biological activities.
3,5-dichloro-N-(2-chlorophenyl)benzamide: Another compound with a dichlorophenyl group, used in similar research applications.
Uniqueness
N’-[1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-methylbenzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development .
Properties
Molecular Formula |
C18H15Cl2N3O3 |
---|---|
Molecular Weight |
392.2 g/mol |
IUPAC Name |
N'-[1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-methylbenzohydrazide |
InChI |
InChI=1S/C18H15Cl2N3O3/c1-10-3-2-4-11(5-10)17(25)22-21-15-9-16(24)23(18(15)26)14-7-12(19)6-13(20)8-14/h2-8,15,21H,9H2,1H3,(H,22,25) |
InChI Key |
LGRDEYLOXFWVJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NNC2CC(=O)N(C2=O)C3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.